

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hexynenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexynenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **5-hexynenitrile** (C₆H₇N). The information presented herein is intended to support researchers and scientists in identifying and characterizing this molecule and similar structures in various analytical applications.

Molecular and Spectrometric Data

5-Hexynenitrile is a bifunctional molecule containing both a terminal alkyne and a nitrile group. This unique structure gives rise to a characteristic fragmentation pattern under electron ionization.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N	NIST
Molecular Weight	93.13 g/mol	NIST
CAS Number	14918-21-9	NIST

Mass Spectrometry Fragmentation Pattern

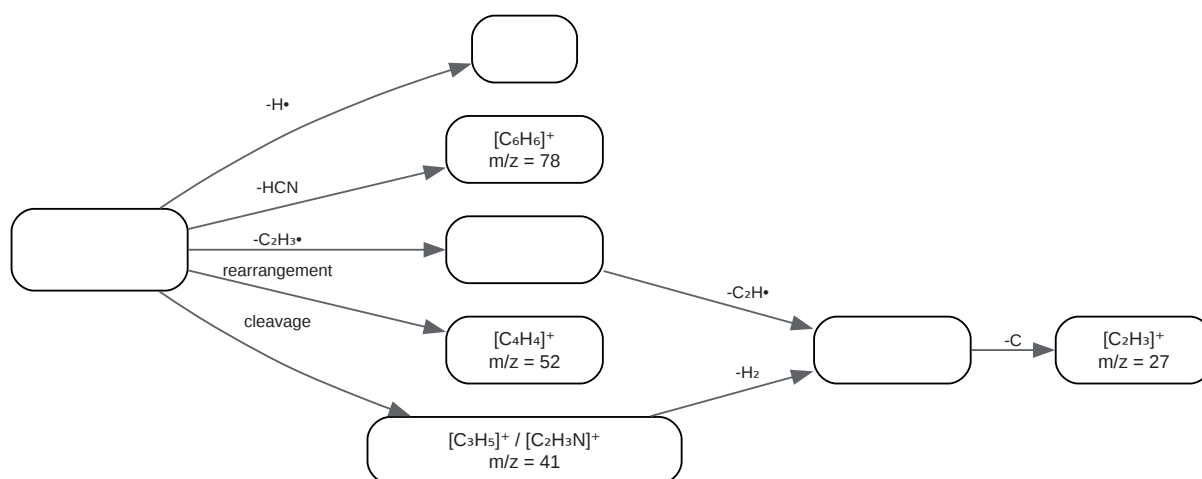
The electron ionization mass spectrum of **5-hexynenitrile** is characterized by a series of fragment ions that provide structural elucidation. The quantitative data for the major ions is

summarized in the table below.

m/z	Proposed Fragment Ion	Relative Intensity (%)
27	$[C_2H_3]^+$	35
39	$[C_3H_3]^+$	100
41	$[C_3H_5]^+ / [C_2H_3N]^+$	60
52	$[C_4H_4]^+$	30
64	$[C_5H_4]^+$	45
78	$[C_6H_6]^+$	25
92	$[M-H]^+$	55
93	$[M]^+$	30

Proposed Fragmentation Pathway

The fragmentation of the **5-hexynenitrile** molecular ion ($[M]^+$) proceeds through several key pathways, including the loss of a hydrogen radical, cleavage of the alkyl chain, and rearrangements involving the terminal alkyne and nitrile functionalities. The base peak at m/z 39 corresponds to the stable propargyl cation.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hexynenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081637#mass-spectrometry-fragmentation-pattern-of-5-hexynenitrile\]](https://www.benchchem.com/product/b081637#mass-spectrometry-fragmentation-pattern-of-5-hexynenitrile)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com